molecular formula C7H7Cl2NOS B1487636 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide CAS No. 1305712-19-9

2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide

Cat. No. B1487636
M. Wt: 224.11 g/mol
InChI Key: DIJMRXLOJQVOSA-UHFFFAOYSA-N
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Description

“2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide” is a chemical compound with the CAS Number: 1305712-19-9 . It has a molecular weight of 224.11 . The IUPAC name for this compound is 2-chloro-N-[(5-chloro-2-thienyl)methyl]acetamide . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7Cl2NOS/c8-3-7(11)10-4-5-1-2-6(9)12-5/h1-2H,3-4H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as density, melting point, and boiling point were not available in the sources I found.

Scientific Research Applications

Antimicrobial Applications

Thiophene derivatives, including compounds like 2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide, have been shown to exhibit antimicrobial properties. This makes them valuable in the development of new antibiotics and antiseptic agents that can be used to combat resistant strains of bacteria and other pathogens .

Anti-inflammatory and Analgesic Applications

These compounds also demonstrate anti-inflammatory and analgesic effects, suggesting potential use in the treatment of chronic inflammatory diseases and pain management .

Antitumor and Anticancer Applications

Research indicates that thiophene derivatives can have antitumor activity, offering a pathway for the development of novel anticancer drugs. Their ability to inhibit cancer cell growth is a significant area of interest in oncology .

Material Science: Corrosion Inhibition

In material science, these derivatives are used as corrosion inhibitors for metals. This application is crucial in extending the life of metal components in various industries, preventing degradation and failure .

Optoelectronic Applications

Thiophene derivatives are utilized in the fabrication of light-emitting diodes (LEDs) due to their semiconducting properties. This application is important in the development of energy-efficient lighting and displays .

Antipsychotic and Antianxiety Applications

The pharmacological properties of thiophene derivatives extend to mental health, where they are explored for their antipsychotic and antianxiety effects. This could lead to new treatments for psychiatric disorders .

Antiarrhythmic Effects

These compounds have shown potential as antiarrhythmic agents, which could be used to treat irregular heartbeats and other cardiovascular conditions .

Safety And Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NOS/c8-3-7(11)10-4-5-1-2-6(9)12-5/h1-2H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJMRXLOJQVOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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